(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes an indole moiety, a morpholine ring, and a thiazolidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C20H23N3O2S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23N3O2S2/c1-21-14-15(16-5-2-3-6-17(16)21)13-18-19(24)23(20(26)27-18)8-4-7-22-9-11-25-12-10-22/h2-3,5-6,13-14H,4,7-12H2,1H3/b18-13- |
InChI Key |
YFQWFVCHWUYDGJ-AQTBWJFISA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CCCN4CCOCC4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo acid or ester under basic conditions to form the thiazolidinone ring.
Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiazolidinone ring could participate in binding to proteins or nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one derivatives.
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carbinol and indomethacin.
Morpholine Derivatives: Compounds with a morpholine ring, such as morpholine-4-carboxylic acid.
Uniqueness
The uniqueness of (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups. The presence of the indole, morpholine, and thiazolidinone moieties in a single molecule provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound featuring an indole moiety and a thiazolidinone structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C19H22N2OS
- IUPAC Name : (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole and thiazolidinone moieties are known to modulate enzyme activities and receptor interactions, which may lead to apoptosis in cancer cells and inhibition of microbial growth. The morpholine group enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29. The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The thiazolidinone core is often associated with antimicrobial effects due to its ability to disrupt bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Efficacy : A study conducted by researchers evaluated the compound's effects on different cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, confirming its potential as a therapeutic agent for cancer treatment .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a lead for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
